molecular formula C8H13NO3 B2969454 Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid CAS No. 1935036-28-4

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

Cat. No.: B2969454
CAS No.: 1935036-28-4
M. Wt: 171.196
InChI Key: QESITGGBKKRCDP-UHFFFAOYSA-N
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Description

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid: is an organic compound characterized by its unique structure, which includes a pyrrole ring fused with a pyran ring. This compound is known for its stability under normal conditions and is typically found as a white to pale yellow solid .

Preparation Methods

The synthesis of octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done through intramolecular heterocyclization involving an O-nucleophilic center. For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring can be obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP . Another method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring .

Chemical Reactions Analysis

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the construction of complex molecules.

    Biology: Its unique structure makes it a valuable tool in the study of biological systems and molecular interactions.

    Medicine: This compound is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(11)8-1-2-12-4-6(8)3-9-5-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESITGGBKKRCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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